molecular formula C15H15N3O3 B3911874 N'-{[2-(3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide

N'-{[2-(3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide

Cat. No. B3911874
M. Wt: 285.30 g/mol
InChI Key: PFDVQMMBMJQADJ-UHFFFAOYSA-N
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Description

N-{[2-(3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide, also known as MPACI, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized and studied for its potential application in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N'-{[2-(3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of inflammation and tumor growth. By inhibiting PDE4, N'-{[2-(3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide reduces the production of pro-inflammatory cytokines and inhibits tumor cell growth.
Biochemical and Physiological Effects
N'-{[2-(3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been found to reduce inflammation, inhibit tumor cell growth, and modulate the immune system. N'-{[2-(3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has also been shown to have a favorable safety profile with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of N'-{[2-(3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide is that it has a favorable safety profile, making it a good candidate for further preclinical and clinical studies. Another advantage is that the compound is relatively easy to synthesize. However, one limitation of N'-{[2-(3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N'-{[2-(3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study the compound in combination with other drugs to enhance its anti-tumor and anti-inflammatory effects. Additionally, the safety and efficacy of N'-{[2-(3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide should be evaluated in clinical trials to determine its potential as a therapeutic agent for the treatment of various diseases.
Conclusion
In conclusion, N'-{[2-(3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide is a chemical compound that has shown promise as a potential therapeutic agent for the treatment of various diseases. The compound has been synthesized and studied for its anti-inflammatory and anti-tumor effects, as well as its ability to modulate the immune system. While the mechanism of action of N'-{[2-(3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide is not fully understood, it has a favorable safety profile and is relatively easy to synthesize. Further studies are needed to optimize its therapeutic potential and evaluate its safety and efficacy in clinical trials.

Scientific Research Applications

N'-{[2-(3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been studied for its potential application in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. The compound has been found to exhibit potent anti-inflammatory and anti-tumor activity in preclinical studies. N'-{[2-(3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(3-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-11-4-2-6-13(8-11)20-10-14(19)21-18-15(16)12-5-3-7-17-9-12/h2-9H,10H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDVQMMBMJQADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)ON=C(C2=CN=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[2-(3-methylphenoxy)acetyl]oxy}pyridine-3-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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